molecular formula C20H26N2O4 B7875931 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid

1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid

Cat. No.: B7875931
M. Wt: 358.4 g/mol
InChI Key: ACOXSFLKRHDYNZ-UHFFFAOYSA-N
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Description

1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid is an intricate organic compound with notable applications in various fields. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid typically involves the reaction of 5-Methyl-2-(4-propoxyphenyl)-1,3-oxazole with piperidine-4-carboxylic acid. The precise reaction conditions, such as solvent choice and temperature control, play a crucial role in optimizing yield and purity.

Industrial Production Methods: : On an industrial scale, the production involves a multi-step process, often starting from easily available precursors. This may include steps like nitration, reduction, cyclization, and esterification, followed by purification through recrystallization or chromatography.

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions in the presence of oxidizing agents like potassium permanganate.

  • Reduction: : Can be reduced using agents such as sodium borohydride.

  • Substitution: : Participates in nucleophilic substitution reactions given its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Acetone, dichloromethane, ethanol.

Major Products: : These reactions yield various derivatives, including alcohols from reduction and ketones from oxidation.

Scientific Research Applications

Chemistry: : Utilized as a starting material or intermediate in organic synthesis. It’s also a subject of interest in catalysis research. Biology and Medicine : Studied for its potential pharmacological properties, particularly in the development of new therapeutic agents. Industry : Used in the manufacture of polymers, agrochemicals, and advanced materials.

Mechanism of Action

The compound operates through interactions with specific molecular targets, often involving binding to enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects that are leveraged in therapeutic or industrial applications.

Similar Compounds

  • 1-{[5-Methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid

  • 1-{[5-Methyl-2-(4-ethoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid

Comparison: : While these compounds share a common structural framework, the variations in the alkoxy group (propoxy, methoxy, ethoxy) lead to differences in their chemical reactivity and applications. The propoxy derivative often exhibits enhanced lipophilicity and thus different pharmacokinetics.

In essence, 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid is a compound of significant interest, with diverse methods of preparation, wide-ranging applications, and intriguing chemical behavior. Its study continues to open new avenues in scientific research and industrial innovation.

Properties

IUPAC Name

1-[[5-methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-12-25-17-6-4-15(5-7-17)19-21-18(14(2)26-19)13-22-10-8-16(9-11-22)20(23)24/h4-7,16H,3,8-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXSFLKRHDYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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